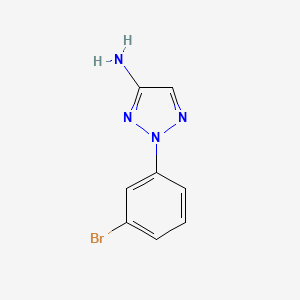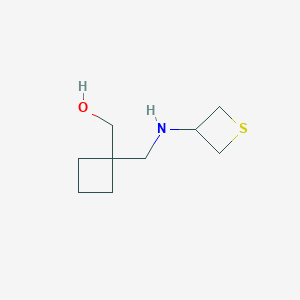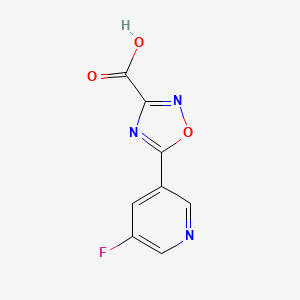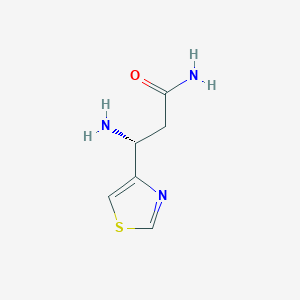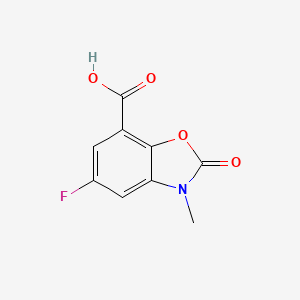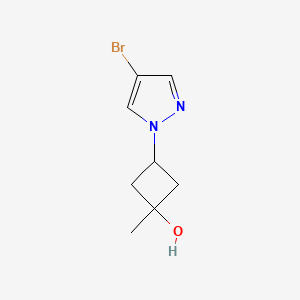
Rel-(1s,3s)-3-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1s,3s)-3-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol is a chemical compound characterized by its unique structure, which includes a cyclobutane ring substituted with a bromo-pyrazole group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1s,3s)-3-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides.
Attachment of the Bromo-Pyrazole Group: The bromo-pyrazole group can be attached through a nucleophilic substitution reaction, where a pyrazole derivative reacts with a bromoalkane.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, such as the use of osmium tetroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1s,3s)-3-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromo group can be reduced to form a hydrogen-substituted pyrazole derivative.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide, primary amines, or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogen-substituted pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Rel-(1s,3s)-3-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Rel-(1s,3s)-3-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol involves its interaction with specific molecular targets. The bromo-pyrazole group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Rel-(1s,3s)-3-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol can be compared with other similar compounds, such as:
Rel-(1s,3s)-3-(4-chloro-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol: Similar structure but with a chloro group instead of a bromo group.
Rel-(1s,3s)-3-(4-fluoro-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol: Similar structure but with a fluoro group instead of a bromo group.
Rel-(1s,3s)-3-(4-iodo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol: Similar structure but with an iodo group instead of a bromo group.
Eigenschaften
Molekularformel |
C8H11BrN2O |
|---|---|
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
3-(4-bromopyrazol-1-yl)-1-methylcyclobutan-1-ol |
InChI |
InChI=1S/C8H11BrN2O/c1-8(12)2-7(3-8)11-5-6(9)4-10-11/h4-5,7,12H,2-3H2,1H3 |
InChI-Schlüssel |
GJZKPWCXCWEWIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1)N2C=C(C=N2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


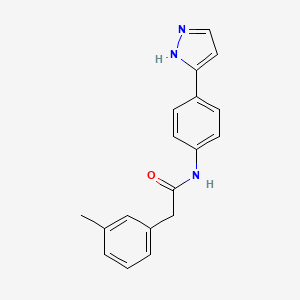

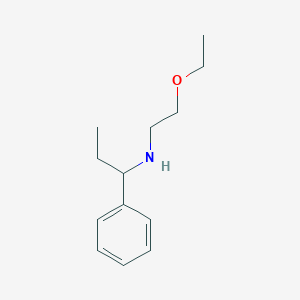
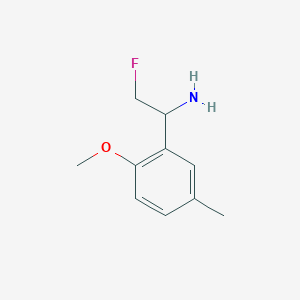
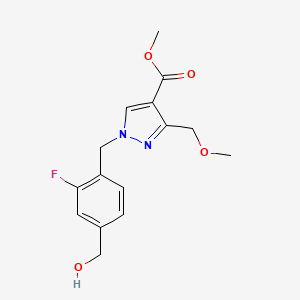
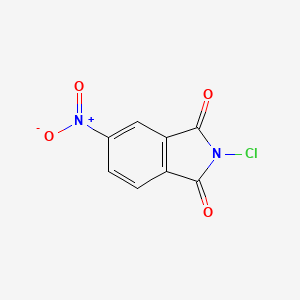
![tert-Butyl (R)-(1-(3,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yl)piperidin-3-yl)carbamate](/img/structure/B13325317.png)
